3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an amino group, a methylpiperidinyl group, and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-aminoisonicotinic acid with 4-methylpiperidine under specific conditions to introduce the piperidinyl group. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as liquid-assisted grinding and mechanochemical synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid:
Picolinic acid: An isomer with the carboxylic acid at the 2-position.
Uniqueness
3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid is unique due to the presence of both an amino group and a methylpiperidinyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-amino-2-(4-methylpiperidin-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-8-3-6-15(7-4-8)11-10(13)9(12(16)17)2-5-14-11/h2,5,8H,3-4,6-7,13H2,1H3,(H,16,17) |
InChI Key |
WZQAZJUIDRBYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CC(=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.